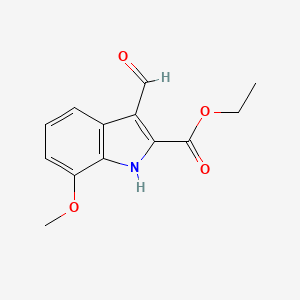![molecular formula C13H11BFNO2 B12836718 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a fluorophenyl imine group. The combination of these functional groups imparts distinct reactivity and versatility to the molecule, making it valuable for various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-fluorobenzaldehyde with aniline to form the corresponding imine. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.
Boronic Acid Formation: The imine intermediate is then subjected to a reaction with a boronic acid derivative, such as phenylboronic acid, under basic conditions. This step results in the formation of the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Substitution: The fluorophenyl imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic esters or acids.
Substitution: Formation of various substituted imine derivatives.
Applications De Recherche Scientifique
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorophenyl imine group can undergo nucleophilic attack, leading to the formation of new chemical bonds and derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(4-Trifluoromethyl)phenyl]imino}methylbenzeneboronic acid
- 4-{[(4-Chlorophenyl)imino]methylbenzeneboronic acid
- 4-{[(4-Bromophenyl)imino]methylbenzeneboronic acid
Uniqueness
4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C13H11BFNO2 |
|---|---|
Poids moléculaire |
243.04 g/mol |
Nom IUPAC |
[4-[(4-fluorophenyl)iminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BFNO2/c15-12-5-7-13(8-6-12)16-9-10-1-3-11(4-2-10)14(17)18/h1-9,17-18H |
Clé InChI |
NSSYHLANVKIRHF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


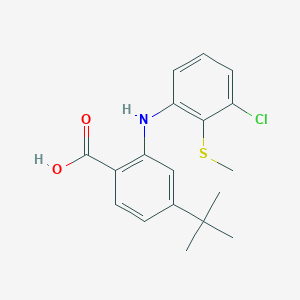
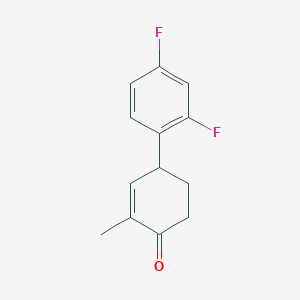
![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)

![5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12836647.png)
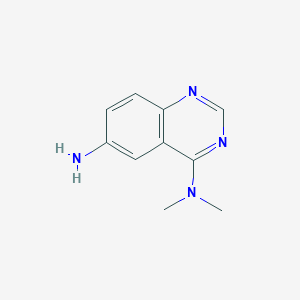
![4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide](/img/structure/B12836673.png)
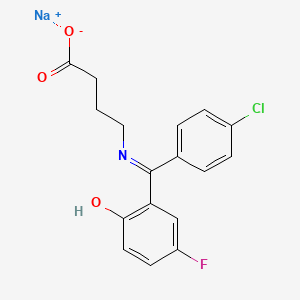

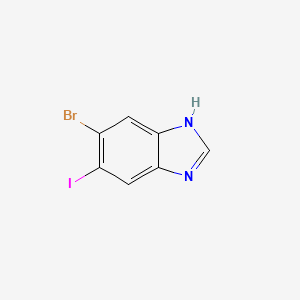
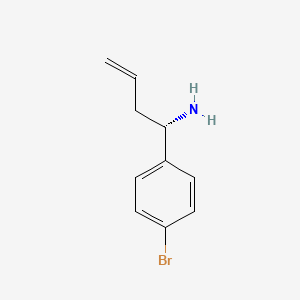
methanone](/img/structure/B12836707.png)
